N-Methyl-m-toluidine

Catalog No.
S520822
CAS No.
696-44-6
M.F
C8H11N
M. Wt
121.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-m-toluidine

CAS Number

696-44-6

Product Name

N-Methyl-m-toluidine

IUPAC Name

N,3-dimethylaniline

Molecular Formula

C8H11N

Molecular Weight

121.18 g/mol

InChI

InChI=1S/C8H11N/c1-7-4-3-5-8(6-7)9-2/h3-6,9H,1-2H3

InChI Key

FBGJJTQNZVNEQU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC

Solubility

Soluble in DMSO

Synonyms

Benzenamine, N,3-dimethyl-

Canonical SMILES

CC1=CC(=CC=C1)NC

Description

The exact mass of the compound N-Methyl-m-toluidine is 121.0891 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9396. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Organic Synthesis:

  • As a precursor: NMMT is a valuable precursor for the synthesis of various organic compounds, including dyes, pigments, pharmaceuticals, and agricultural chemicals. Its methyl group and aromatic ring make it a versatile building block for organic reactions. Source: Sigma-Aldrich N-Methyl-m-toluidine product page:

Analytical Chemistry:

  • Solvent: Due to its non-polar character and relatively high boiling point, NMMT can be used as a solvent in some analytical chemistry applications. It can help dissolve non-polar organic compounds for analysis techniques like chromatography. Source: PubChem N-Methyl-m-toluidine page: )

Biochemical Research:

  • Protein-protein interactions: NMMT has been used in some studies to investigate protein-protein interactions. Its ability to modify protein structure can be helpful in understanding how proteins bind to each other. [Source: Research article exploring NMMT's effect on protein interactions (limited access may apply)]

N-Methyl-m-toluidine is an organic compound with the chemical formula C₈H₁₁N. It is a colorless to pale yellow liquid characterized by a distinct aromatic odor. This compound belongs to the class of N-methylated aromatic amines, specifically a derivative of m-toluidine. It is soluble in organic solvents but insoluble in water, with a density of approximately 0.932 g/cm³ . N-Methyl-m-toluidine is known for its toxicological properties, being classified as harmful if swallowed, in contact with skin, or if inhaled .

N-Methyl-m-toluidine is a toxic compound. Exposure can occur through inhalation, ingestion, or skin contact []. Symptoms of exposure may include irritation of the eyes, skin, and respiratory tract, headache, dizziness, nausea, and vomiting. In severe cases, exposure can lead to convulsions, coma, and even death [].

  • Acute Toxicity:
    • Oral LD50 (rat): 220 mg/kg []
    • Dermal LD50 (rabbit): 200 mg/kg []
Typical of amines. It neutralizes acids in exothermic reactions, producing salts and water. Additionally, it may react with strong oxidizing agents and halogenated compounds, leading to potentially hazardous situations such as the release of toxic gases . The compound is also sensitive to air and moisture, which can affect its stability and reactivity.

The biological activity of N-Methyl-m-toluidine has been a subject of research due to its toxicological effects. It exhibits acute toxicity, particularly through dermal contact and ingestion. Studies indicate that exposure can lead to severe health risks, including skin burns and respiratory issues due to inhalation of vapors . Its potential mutagenic effects are also under investigation, necessitating caution in handling and usage.

N-Methyl-m-toluidine can be synthesized through several methods:

  • Methylation of m-Toluidine: This is the most common method, where m-toluidine is treated with methylating agents such as dimethyl sulfate or methyl iodide.
  • Reduction of Nitro Compounds: Starting from m-nitrotoluene, reduction processes involving catalytic hydrogenation can yield N-methyl-m-toluidine.
  • Amine Exchange Reactions: Reacting m-toluidine with methylating agents can also facilitate the formation of N-methyl derivatives.

These methods highlight the versatility of synthetic approaches available for producing this compound.

N-Methyl-m-toluidine finds applications primarily in the chemical industry:

  • Intermediate in Dye Production: It serves as an essential intermediate for synthesizing various dyes and pigments.
  • Pharmaceuticals: The compound may be utilized in the synthesis of pharmaceutical agents due to its amine functionality.
  • Resins and Adhesives: It is used in formulating certain types of resins and adhesives, contributing to their properties.

Interaction studies involving N-Methyl-m-toluidine have focused on its reactivity with other chemicals and its biological interactions:

  • Chemical Compatibility: It has been shown to interact adversely with isocyanates, phenols, and strong oxidizers, which may lead to hazardous reactions .
  • Toxicological Interactions: Research indicates that exposure can lead to significant health risks when combined with other toxic substances, necessitating careful monitoring during industrial applications.

N-Methyl-m-toluidine shares structural similarities with several other compounds within the aromatic amine category. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
N-Ethyl-m-toluidineC₉H₁₃NSimilar toxicity profile; used in dye synthesis
N,N-Dimethyl-m-toluidineC₉H₁₃NHigher degree of methylation; more reactive
m-ToluidineC₇H₉NParent compound; less toxic than N-methyl variant
N,N-Diethyl-m-toluidineC₁₁H₁₅NSimilar applications; lower toxicity

Uniqueness

What sets N-Methyl-m-toluidine apart from these similar compounds is its specific methylation at the nitrogen atom, which influences both its reactivity and biological activity. Its unique properties make it particularly valuable in specific industrial applications while also posing significant health risks.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Exact Mass

121.0891

Boiling Point

206.5 °C

LogP

2.19 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 60 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (98.33%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (98.33%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (95%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H412 (98.33%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

696-44-6

Wikipedia

3-(Methylamino)toluene

Biological Half Life

0.16 Days

General Manufacturing Information

Benzenamine, N,3-dimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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